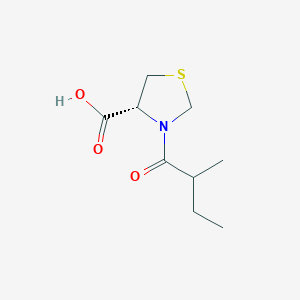

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid

Übersicht

Beschreibung

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative. Thiazolidines are a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. These compounds are of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of a thiazolidine derivative with a suitable acylating agent. One common method is the reaction of (4R)-thiazolidine-4-carboxylic acid with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Reactivity of the Acyl Group

The 2-methylbutanoyl group at position 3 undergoes characteristic acyl transfer reactions :

-

Hydrolysis : Cleavage under acidic (HCl) or enzymatic conditions to regenerate the free amine .

-

Transacylation : In the presence of nucleophiles (e.g., hydrazine), the acyl group is displaced, forming hydrazides or amides .

Key Observation :

The steric bulk of the 2-methylbutanoyl group reduces reaction rates compared to smaller acyl groups (e.g., acetyl) .

Thiazolidine Ring Reactions

The thiazolidine ring exhibits dynamic equilibria and ring-opening behavior:

-

Ring-opening via imine formation : Under acidic conditions, the ring opens to form a Schiff base intermediate, which can undergo cyclization with aldehydes/ketones (e.g., succindialdehyde) to yield tricyclic derivatives .

-

Oxidation : Reaction with peroxides (H2O2) oxidizes the sulfur atom to sulfoxide or sulfone derivatives .

Stereochemical Influence :

The (4R) configuration directs diastereoselective cyclization , favoring products where the new stereocenter aligns with the existing chiral centers .

Carboxylic Acid Functionalization

The carboxylic acid at position 4 participates in standard acid-base and condensation reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H2SO4) to form methyl esters .

-

Amidation : Coupling with amines (e.g., hydrazine) using DCC/DMAP yields hydrazides or amides .

Example :

Reaction with hydrazine hydrate produces 3-(2-methylbutanoyl)-1,3-thiazolidine-4-carboxylic hydrazide , a precursor for bioactive hydrazones .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C without melting .

-

pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases .

Spectroscopic Characterization

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid. It has shown promising results against various cancer cell lines:

- In vitro Studies : The compound exhibited significant cytotoxicity against leukemia and CNS cancer cell lines, with inhibition rates exceeding 70% in some cases .

- Mechanism of Action : The proposed mechanism involves induction of apoptosis and disruption of cancer cell proliferation pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

- Potential Use in Infection Control : Given the rise of antibiotic resistance, compounds like this may serve as alternatives or adjuncts to existing antimicrobial therapies.

Pharmaceutical Development

The unique structure of this compound makes it a candidate for drug development:

- Drug Formulation : Its solubility and stability profiles suggest it could be formulated into various dosage forms.

- Combination Therapies : Research is ongoing to explore its efficacy in combination with other anticancer agents to enhance therapeutic outcomes.

Case Studies

-

Study on Anticancer Activity :

- Researchers synthesized derivatives based on the thiazolidine scaffold and tested them against multiple cancer cell lines.

- Results indicated that modifications to the thiazolidine ring significantly influenced anticancer activity, suggesting structure-activity relationships that could guide future drug design .

- Antimicrobial Evaluation :

Wirkmechanismus

The mechanism of action of (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The acyl group may also play a role in binding to active sites, enhancing the compound’s overall efficacy. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-4-carboxylic acid: A simpler thiazolidine derivative without the acyl group.

2-Methylbutanoyl derivatives: Compounds with similar acyl groups but different core structures.

Uniqueness

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of a chiral thiazolidine ring and a 2-methylbutanoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazolidine-4-carboxylic acids, which are known for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and oxidative stress-related conditions.

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a carboxylic acid functional group and a branched acyl chain. The synthesis typically involves the reaction of L-cysteine with appropriate aldehydes, leading to the formation of the thiazolidine core structure.

1. Anticancer Properties

Research indicates that thiazolidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of melanoma and prostate cancer cells. In vitro tests demonstrated that certain derivatives led to increased apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and induction of oxidative stress .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| B16-F1 (Melanoma) | 0.12 | Apoptosis induction |

| DU 145 (Prostate) | 0.15 | Cell cycle arrest |

| A375 (Melanoma) | 0.20 | ROS generation |

2. Neuroprotective Effects

Thiazolidine derivatives have also been investigated for their neuroprotective properties. Studies suggest that these compounds can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The antioxidant activity is attributed to the presence of sulfur and phenolic groups in the structure, which scavenge free radicals effectively .

3. Antioxidant Activity

The compound has shown promising antioxidant activity in various experimental models. It acts by reducing oxidative stress markers and enhancing cellular defenses against reactive oxygen species (ROS). This property is particularly beneficial in protecting against cellular damage induced by environmental toxins and metabolic byproducts .

Case Study 1: Anticancer Efficacy

In a study examining the effects of thiazolidine derivatives on prostate cancer cells, researchers found that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

Another investigation involved administering thiazolidine derivatives to animal models of neurodegeneration. The results indicated a marked improvement in cognitive function and a reduction in neuronal loss, suggesting potential therapeutic applications for conditions such as Alzheimer's disease.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Antioxidant Defense : Scavenging of free radicals and enhancement of endogenous antioxidant enzymes.

- Cell Cycle Regulation : Interference with cell cycle progression leading to growth inhibition.

Eigenschaften

IUPAC Name |

(4R)-3-(2-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-3-6(2)8(11)10-5-14-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t6?,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNBKHDSWBUSTG-MLWJPKLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CSCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)N1CSC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.